Isophthalaldehyde
Overview
Description
Synthesis Analysis
The synthesis of isophthalaldehyde and related compounds involves various chemical reactions that lead to the formation of this aromatic aldehyde. Research highlights the effectiveness of different synthetic pathways, including the use of o-phthalaldehyde (OPA) derivatives in capillary zone electrophoresis for amino acid analysis, indicating the compound's analytical applications (Liu, Cobb, & Novotny, 1989) and the design of OPA phosphoramidite for DNA-protein coupling (Ma et al., 2018).
Molecular Structure Analysis
The molecular structure of isophthalaldehyde plays a critical role in its chemical reactions and properties. The structural analysis includes understanding the spatial arrangement and electronic configuration, which dictate its reactivity and interaction with other compounds. Studies have delved into the stability and formation of isoindole derivatives, highlighting the molecular intricacies of o-phthalaldehyde interactions (Alvarez-coque et al., 1989).
Chemical Reactions and Properties
Isophthalaldehyde undergoes various chemical reactions, contributing to its widespread use in synthetic chemistry. The compound's ability to form isoindole derivatives under specific conditions showcases its reactivity and application in creating fluorescent markers (Nakamura, Matsumoto, & Tamura, 1982). Additionally, its role in the synthesis of complex molecules such as N-isoindolinones and phthalides further underscores its chemical significance (Mamidyala & Cooper, 2013).
Physical Properties Analysis
The physical properties of isophthalaldehyde, such as its melting point, boiling point, and solubility, are crucial for its practical applications. These properties affect its handling, storage, and utilization in different chemical processes. While specific studies focusing solely on the physical properties of isophthalaldehyde were not identified, these characteristics can generally be inferred from its chemical structure and the conditions used in various experiments.
Chemical Properties Analysis
The chemical properties of isophthalaldehyde, including its reactivity, stability, and interactions with other compounds, are essential for its application in synthetic chemistry and analytical applications. For instance, the synthesis and applications of polyphthalaldehyde, a polymer derived from o-phthalaldehyde, demonstrate the chemical versatility and potential uses of this compound in material science (Wang & Diesendruck, 2018).
Scientific Research Applications
Polymerization
- Scientific Field: Polymer Chemistry
- Application Summary: Isophthalaldehyde is used in the thermal polymerization process . The polymer produced is insoluble in any organic solvent .
- Methods of Application: The polymerization of Isophthalaldehyde is carried out in the presence of a catalytic amount of p-toluenesulfonic acid .
- Results or Outcomes: The resulting polymer seems to possess a triphenylmethyl radical as a monomer unit .
Synthesis of Binuclear Ruthenium Complex
- Scientific Field: Inorganic Chemistry
- Application Summary: Isophthalaldehyde is used in the synthesis of binuclear ruthenium complex .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Formation of Polymers or Covalent Organic Frameworks
- Scientific Field: Organic Chemistry
- Application Summary: Isophthalaldehyde, being bifunctional (having two formyl groups), allows the formation of polymers or covalent organic frameworks upon reaction with di- or triamines .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: These polymers or covalent organic frameworks find use in metal coordination complexes .
Synthesis of Polyspiroacetals
- Scientific Field: Polymer Chemistry
- Application Summary: Isophthalaldehyde is used in the synthesis of polyspiroacetals . The effects of various dialdehydes and multihydroxy monomers on the properties of the resulting polymer have been examined .
- Methods of Application: The synthesis of polyspiroacetals involves the condensation of polyhydroxyl monomers with Isophthalaldehyde .
- Results or Outcomes: The synthesized polyspiroacetals are thermally stable, have a high degree of chemical stability and are soluble in hexafluoroisopropanol .
Base-Catalyzed Knoevenagel Condensation Reaction
- Scientific Field: Organic Chemistry
- Application Summary: Isophthalaldehyde participates in base-catalyzed Knoevenagel condensation reaction .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Formation of Unimolecular Cross-Linked Nanoparticles
- Scientific Field: Nanotechnology
- Application Summary: Isophthalaldehyde is used in the formation of unimolecular cross-linked nanoparticles .
- Methods of Application: Isophthalaldehyde was able to cross-link Polyethylenimine (PEI) intramolecularly in solution near physiological pH resulting in the formation of unimolecular cross-linked nanoparticles .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Synthesis of Schiff Base Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Like many benzaldehydes, isophthalaldehyde forms a variety of Schiff base derivatives .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: These Schiff base derivatives find use in metal coordination complexes .
Preparation of Melamine-Based Microporous Polymer Networks
- Scientific Field: Polymer Chemistry
- Application Summary: Isophthalaldehyde is used in the catalyst-free preparation of melamine-based microporous polymer networks through Schiff base chemistry .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Formation of Metallodynameric Membranes
- Scientific Field: Material Science
- Application Summary: Isophthalaldehyde is used in the formation of metallodynameric membranes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: These membranes are used for the constitutional transport of gases .
Safety And Hazards
properties
IUPAC Name |
benzene-1,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZALUMVGBVKPJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870718 | |
Record name | 1,3-Benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
246 °C | |
Record name | Isophthalaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene | |
Record name | Isophthalaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isophthalaldehyde | |
Color/Form |
Needles from dilute alcohol | |
CAS RN |
626-19-7, 30025-33-3 | |
Record name | 1,3-Benzenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isophthalaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenedicarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030025333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isophthalaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isophthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISO-PHTHALALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU162B2N9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isophthalaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
89 °C | |
Record name | Isophthalaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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